

An In-depth Technical Guide on Fmoc-N-Me-Glu(OtBu)-OH

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Compound of Interest

Compound Name: *Fmoc-N-Me-Glu(OtBu)-OH*

Cat. No.: *B613407*

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This guide provides a detailed overview of the chemical and physical properties of **Fmoc-N-Me-Glu(OtBu)-OH**, a derivative of glutamic acid commonly utilized in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Properties

Fmoc-N-Me-Glu(OtBu)-OH, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a crucial building block in the synthesis of peptides[1]. The N-methylation of the amino acid backbone can impart unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and improved conformational stability. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the tert-butyl (OtBu) group protects the side-chain carboxylic acid, which can be removed under acidic conditions.

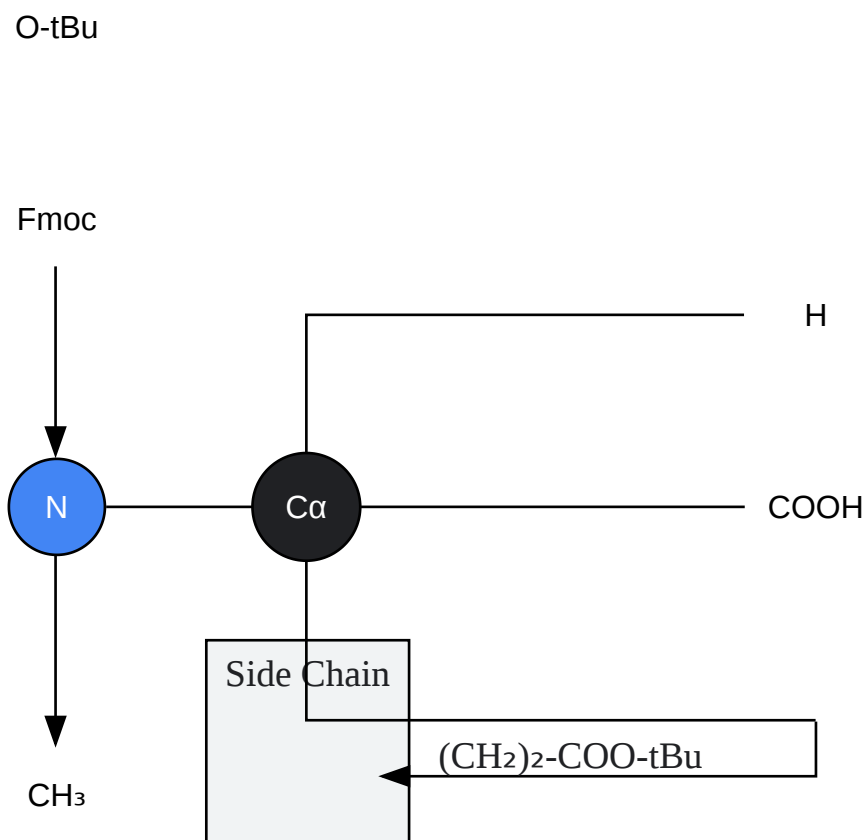
Quantitative Data Summary

The key quantitative data for **Fmoc-N-Me-Glu(OtBu)-OH** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₉ NO ₆	[1] [2] [3] [4] [5] [6]
Molecular Weight	439.50 g/mol	[3] [5] [6]
CAS Number	200616-40-6	[1] [2] [3] [5]
Appearance	White to off-white solid	[3]

Molecular Structure

The molecular structure of **Fmoc-N-Me-Glu(OtBu)-OH** is characterized by a central glutamic acid core, which is modified with three key functional groups: the N-terminal Fmoc protecting group, an N-methyl group on the alpha-amine, and a tert-butyl ester protecting the side-chain carboxyl group.



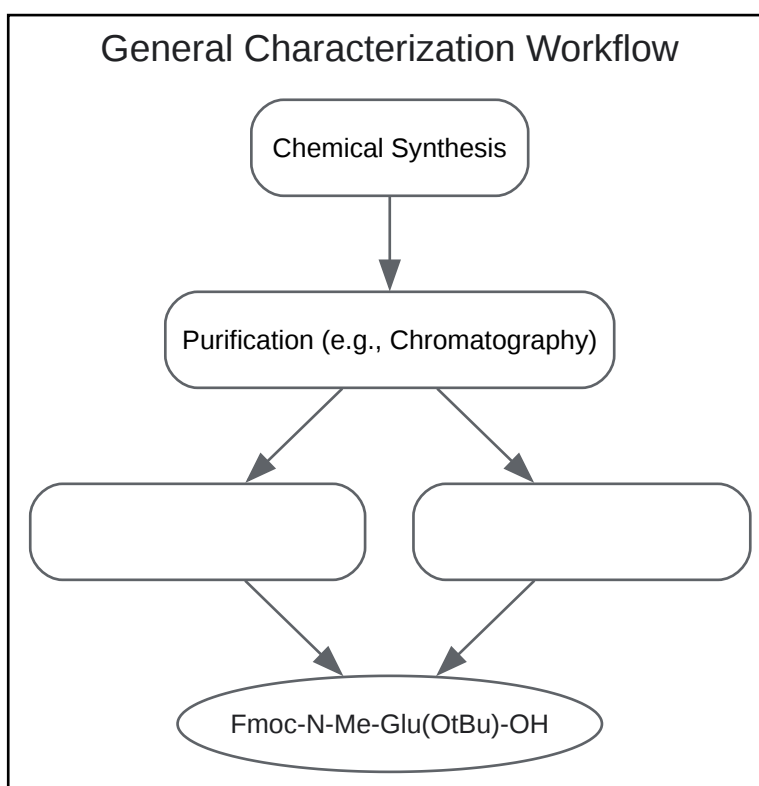
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Caption: Logical relationship of functional groups in **Fmoc-N-Me-Glu(OtBu)-OH**.

Experimental Protocols and Methodologies

As a well-characterized and commercially available compound, the molecular weight and structure of **Fmoc-N-Me-Glu(OtBu)-OH** are typically confirmed by standard analytical techniques.

Workflow for Characterization:



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Caption: A generalized workflow for the synthesis and characterization of protected amino acids.

- Mass Spectrometry (MS): The molecular weight is determined by identifying the molecular ion peak corresponding to the calculated mass of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the presence of the Fmoc, N-methyl, and tert-butyl groups, and their connectivity to the glutamic acid scaffold.

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers or can be found in specialized organic chemistry literature. Its application in peptide synthesis follows well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

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References

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